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Introduction to Fidas-3 (Flow-Induced Dispersion
Analysis)

Flow-Induced Dispersion Analysis (FIDA) is a powerful, in-solution technology for the
characterization of biomolecular interactions, including protein-protein interactions. Marketed
under instruments like the Fidas-3, this technique measures the hydrodynamic radius (Rh) of
molecules in their native state, providing quantitative data on binding affinity (Kd), and kinetics
(kon and koff) with minimal sample consumption.[1][2][3]

The core principle of FIDA lies in monitoring the change in size of a fluorescently labeled or
intrinsically fluorescent protein (the "indicator") as it interacts with its binding partner (the
"analyte).[1][2] This interaction leads to a change in the apparent size of the indicator, which is
measured by its diffusion characteristics in a microfluidic capillary under laminar flow. This
immobilization-free approach avoids artifacts associated with surface-based techniques and
allows for measurements in complex biological matrices such as cell lysates and plasma.[2]

Key Advantages of Fidas-3 for Protein-Protein
Interaction Analysis:

 In-Solution Measurement: Interactions are analyzed in their native state, providing more
biologically relevant data.
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e Low Sample Consumption: Requires only microliter or even nanoliter volumes of sample,
conserving precious materials.[1]

» Broad Affinity Range: Capable of measuring both weak (mM) and strong (pM) interactions.
» Kinetic Analysis: Enables the determination of association (kon) and dissociation (koff) rates.

o Complex Sample Compatibility: Measurements can be performed directly in crude samples
like cell lysates and serum.[2]

e Quality Control: Provides information on sample quality, including aggregation and
polydispersity.

Data Presentation: Quantitative Analysis of Protein-

Protein Interactions

The Fidas-3 system allows for the precise determination of key parameters that describe
protein-protein interactions. Below are examples of quantitative data obtained from FIDA
measurements.

Binding Affinity (Kd) and Kinetic Parameters (kon, koff)
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Note: The table above is a compilation of data from various sources to illustrate the capabilities
of FIDA. For detailed experimental conditions, please refer to the original publications.

Experimental Protocols
I. General Workflow for a FIDA Experiment

The general workflow for a protein-protein interaction analysis using Fidas-3 involves sample
preparation, instrument setup, data acquisition, and data analysis.
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General workflow for a FIDA experiment.

Il. Detailed Protocol: Binding Affinity Measurement of
TNF-a and Adalimumab

This protocol is adapted from Pedersen et al., 2021 and describes the determination of the
binding affinity between TNF-a and the therapeutic antibody Adalimumab.

1. Materials:

Indicator: Recombinant human TNF-q, fluorescently labeled with Alexa Fluor 488 (TNF-a-
alexa488).

Analyte: Adalimumab.

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

Fidas-3 Instrument: Equipped with a 488 nm light source and appropriate emission filters.
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Capillaries: Fused-silica capillaries as recommended by the instrument manufacturer.

. Sample Preparation:

Indicator Solution: Prepare a stock solution of TNF-a-alexa488 at a concentration of 100 nM
in assay buffer.

Analyte Titration Series: Prepare a serial dilution of Adalimumab in assay buffer. The
concentration range should typically span from 0.1 to 100 times the expected Kd. For the
TNF-o/Adalimumab interaction, a concentration range of 0 to 500 nM Adalimumab is
appropriate.

. Instrument Setup and Method:

Assay Mode: Select the "Premix" method. In this mode, the indicator and analyte are mixed
prior to injection, allowing the binding to reach equilibrium.

Incubation: Mix equal volumes of the 100 nM TNF-a-alexa488 solution with each
concentration of the Adalimumab titration series. Incubate the mixtures at room temperature
for a sufficient time to reach equilibrium (e.g., 30 minutes).

Instrument Parameters:

o Set the capillary temperature to 25°C.

o Set the sample hotel temperature to a stable temperature, for example, 15°C.

o Define the injection and mobilization pressures according to the manufacturer's guidelines
for the specific capillary dimensions.

. Data Acquisition:

Load the prepared samples into the instrument's autosampler.

Initiate the run. The instrument will automatically inject a small plug of each sample into the
capillary and monitor the dispersion of the fluorescent signal as it moves through the
capillary.
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5. Data Analysis:

o The Fidas-3 software will generate Taylorgrams (fluorescence intensity versus time) for each
sample.

e The software calculates the apparent hydrodynamic radius (Rh) from the width of the
Taylorgram.

o Plot the apparent Rh of the TNF-a-alexa488 as a function of the Adalimumab concentration.

 Fit the resulting binding curve to a suitable binding model (e.g., a 1:1 binding model) to
determine the dissociation constant (Kd). For the TNF-a and Adalimumab interaction, a more
complex model may be required to account for the trimeric nature of TNF-a and the
bivalency of the antibody.

lll. Detailed Protocol: Kinetic Measurement of Affibody-
Rituximab Interaction

This protocol provides a general outline for determining the on-rate (kon) and off-rate (koff) of a
protein-protein interaction, based on the principles of the "Capmix" method.

1. Materials:
« Indicator: Fluorescently labeled Affibody.
e Analyte: Rituximab.

» Assay Buffer: A suitable buffer that maintains the stability and activity of both proteins (e.g.,
PBS or HEPES-buffered saline).

» Fidas-3 Instrument: As described above.
o Capillaries: As recommended by the manufacturer.
2. Sample Preparation:

« Indicator Solution: Prepare a stock solution of the labeled Affibody at a fixed concentration in
assay buffer.
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» Analyte Solutions: Prepare a range of concentrations of Rituximab in assay buffer.
3. Instrument Setup and Method:

o Assay Mode: Select the "Capmix" method. In this mode, the indicator and analyte are mixed
inside the capillary, allowing for the real-time monitoring of the binding event.

e Instrument Parameters:
o Set the desired temperature for the interaction.

o Define a series of mobilization pressures. By varying the pressure, the time the molecules
have to interact within the capillary is altered, which is crucial for kinetic analysis.

4. Data Acquisition:
e Load the indicator and analyte solutions into the autosampler.

o The instrument will first fill the capillary with the analyte solution. Then, a small plug of the
indicator solution is injected.

» As the indicator plug is mobilized through the analyte-filled capillary, binding occurs, and the
change in the apparent size of the indicator is measured over time.

e This process is repeated for different analyte concentrations and mobilization pressures.
5. Data Analysis:

e The Fidas-3 software analyzes the Taylorgrams obtained at different interaction times
(controlled by the mobilization pressure).

e The data is fitted to a kinetic binding model that takes into account both the association and
dissociation of the complex during its transit through the capillary.

» This analysis yields the association rate constant (kon) and the dissociation rate constant
(koff). The dissociation constant (Kd) can then be calculated as koff/kon.

Signaling Pathways and Logical Relationships

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b8104071?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8104071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

The following diagram illustrates the principle of FIDA for detecting a protein-protein interaction.
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Principle of FIDA for protein interaction.

Conclusion

The Fidas-3 platform, based on Flow-Induced Dispersion Analysis, offers a robust and versatile
solution for the quantitative analysis of protein-protein interactions. Its ability to perform
measurements in solution with minimal sample consumption makes it an invaluable tool for
researchers in basic science and drug development. The detailed protocols and application
examples provided here serve as a starting point for designing and executing successful FIDA
experiments for the characterization of a wide range of protein-protein interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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